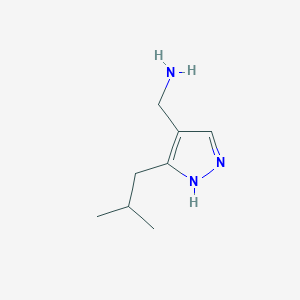

(3-isobutyl-1H-pyrazol-4-yl)methanamine

説明

(3-isobutyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

特性

分子式 |

C8H15N3 |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C8H15N3/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |

InChIキー |

XPROYIABRPUWBE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=C(C=NN1)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-isobutyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of isobutyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .

Industrial Production Methods

Industrial production of (3-isobutyl-1H-pyrazol-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

化学反応の分析

Types of Reactions

(3-isobutyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

科学的研究の応用

(3-isobutyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials

作用機序

The mechanism of action of (3-isobutyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .

類似化合物との比較

Similar Compounds

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine

- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

(3-isobutyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The isobutyl group provides distinct steric and electronic properties, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

生物活性

(3-isobutyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The isobutyl group contributes to its lipophilicity, which may enhance its bioavailability and interactions with biological targets.

Research indicates that pyrazole derivatives can modulate various biological pathways. For instance, compounds with a similar structure have been shown to:

- Inhibit mTORC1 Activity : This pathway is crucial for cell growth and proliferation. Inhibition of mTORC1 has implications in cancer therapy as it can induce autophagy and apoptosis in cancer cells .

- Induce Autophagy : Certain pyrazole derivatives have been reported to increase basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions, making them potential candidates for targeting cancer cells in harsh microenvironments .

Biological Activity Overview

The biological activities of (3-isobutyl-1H-pyrazol-4-yl)methanamine can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives related to (3-isobutyl-1H-pyrazol-4-yl)methanamine:

- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole compounds against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values ranging from 15 µM to 49 µM for specific derivatives .

- Autophagy Induction : Research demonstrated that certain pyrazole derivatives could induce autophagy without triggering apoptosis in A549 lung cancer cells. This selective action highlights their potential as anticancer agents that exploit the metabolic stress of tumor cells .

- Inflammatory Response Modulation : Compounds similar to (3-isobutyl-1H-pyrazol-4-yl)methanamine have been reported to exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-isobutyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, a pyrazole core can be functionalized using 3-isobutyl groups under alkaline conditions, followed by amination . Optimization involves adjusting parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling). Continuous flow reactors may enhance yield (70–85%) and purity (>95%) by minimizing side reactions, as demonstrated in analogous pyrazole syntheses .

Q. How can researchers characterize the purity and structural integrity of (3-isobutyl-1H-pyrazol-4-yl)methanamine?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity.

- Spectroscopy : H/C NMR for verifying substituent positions (e.g., isobutyl group at C3, NH at C4). IR spectroscopy confirms NH stretches (~3350 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calculated: ~193.25 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of (3-isobutyl-1H-pyrazol-4-yl)methanamine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases). Pyrazole amines often bind via hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., isobutyl bulkiness) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts to improve water solubility (>5 mg/mL in PBS) .

- Prodrug Design : Acetylate the NH group for passive diffusion, with enzymatic cleavage in target tissues .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。